Lignosulfonic acid, magnesium salt

Description

Magnesium lignosulfonate is not a singular, uniform molecule but rather a complex and heterogeneous mixture of sulfonated lignin (B12514952) polymers. lignincorp.com Its molecular weight can vary significantly, typically ranging from 1,000 to 100,000 Daltons, depending on the original lignin source (such as softwood or hardwood) and the specifics of the pulping and sulfonation process. lignincorp.comgreenagrochem.com This inherent variability in its chemical structure is key to its wide-ranging functionality.

Typical Physical and Chemical Properties

| Property | Description | Source(s) |

| Appearance | Typically a yellow-brown to brown powder. | chinalignin.comcamachem.com |

| Molecular Formula | Cannot be precisely defined due to its polymeric nature, but can be generally represented as (C₉H₈O₂S)ₙ·Mg. | greenagrochem.com |

| Solubility | Readily soluble in water, forming stable solutions. It is generally insoluble in most organic solvents. | lignincorp.comgreenagrochem.com |

| pH Value | Aqueous solutions typically have a pH ranging from 4 to 7. | chinalignin.comlignincorp.com |

| Density | Approximately 0.55 g/cm³. | chinalignin.comgreenagrochem.com |

| Key Functional Groups | Contains sulfonic acid groups, hydroxyl groups, and aromatic rings, which contribute to its anionic and hydrophilic nature. | lignincorp.com |

The academic and industrial interest in magnesium lignosulfonate is heavily driven by its status as a sustainable and renewable material. mdpi.com It is a byproduct of the paper and pulp industry, meaning its production valorizes a stream that would otherwise be considered waste. lignincorp.comnih.gov This positions it as an eco-friendly alternative to many petroleum-derived chemicals. lignosulfonate.com

In the realm of sustainable materials science , its biodegradability is a significant asset, reducing long-term environmental persistence. lignincorp.comgreenagrochem.com Research has focused on its use as a bio-based component in composites and adhesives. For instance, studies have demonstrated its potential in manufacturing particleboards with low formaldehyde (B43269) emissions, addressing health and environmental concerns associated with traditional resins. mdpi.com Further research has explored the chemical activation of magnesium lignosulfonate to enhance its properties for use in advanced materials like abrasive composites, potentially making industrial processes greener. mdpi.comnih.govnih.gov

From a chemical engineering perspective, magnesium lignosulfonate is a prime example of biomass valorization. The sulfite (B76179) pulping process itself is a large-scale chemical engineering operation that extracts cellulose (B213188). lignostar.com The subsequent recovery and modification of lignosulfonates from the spent liquor involve processes like purification, evaporation, and drying to create a commercially viable product. lignostar.comgreenagrochem.com Its application as a process aid in various industries—such as a grinding aid in cement production or a viscosity reducer in mineral slurries—showcases its role in optimizing industrial efficiency and reducing energy consumption. greenagrochem.comlignincorp.com

The utility of magnesium lignosulfonate extends across a remarkable number of scientific and industrial fields, making it a subject of broad interdisciplinary research. Its inherent properties as a binder, dispersant, and chelating agent are the foundation of its versatility. greenagrochem.comgreenagrochem.com

Construction and Civil Engineering: This is one of the most significant fields for its application. It is widely used as a water-reducing agent, or plasticizer, in concrete admixtures. lignincorp.comgreenagrochem.com By dispersing cement particles, it allows for a reduction in the water-to-cement ratio, which leads to concrete with improved workability, higher compressive strength, and enhanced durability. ligninchina.comlignincorp.com Research in this area quantifies its effect on set times and final material properties. lignincorp.com

Agriculture and Soil Science: In agriculture, it serves multiple roles. As a soil conditioner, it can improve soil structure, water retention, and nutrient availability. chinalignin.comgreenagrochem.com It also acts as a binder in the granulation of fertilizers, reducing dust and ensuring a more uniform distribution of nutrients. lignincorp.comligninchina.comlignincorp.com Furthermore, the magnesium content in the salt provides an essential micronutrient for plant photosynthesis. lignincorp.comligninchina.com

Environmental Science: Its binding properties are utilized for dust control on unpaved roads and at industrial sites, where it agglomerates fine particles to prevent them from becoming airborne. camachem.comgreenagrochem.com As a chelating agent, it can bind to heavy metal ions, a property that is researched for applications in wastewater treatment and soil remediation. chinalignin.comgreenagrochem.comgreenagrochem.com

Materials Science and Ceramics: In the ceramics industry, magnesium lignosulfonate functions as a binder and plasticizer. camachem.comgreenagrochem.com It improves the workability and "green strength" of ceramic bodies before firing, ensuring more consistent and defect-free final products like tiles and refractory bricks. chinalignin.comlignincorp.com

Animal Husbandry: It is used as a binder in the production of animal feed pellets. ligninchina.comgreenagrochem.com This application improves the durability of the pellets, reduces dust during handling and transport, and provides a dietary source of magnesium for livestock. ligninchina.com

Other Industrial Applications: Research and application extend to the oil and gas industry as a drilling mud dispersant ligninchina.comgreenagrochem.com, the textile industry as a dye dispersant greenagrochem.com, and in the production of plasterboard to reduce water and energy consumption during drying. greenagrochem.com

Summary of Interdisciplinary Applications

| Research Field | Core Function | Scientific Principle | Source(s) |

| Construction | Water Reducer / Plasticizer | Disperses cement particles, reducing inter-particle attraction and water demand. | lignincorp.comgreenagrochem.com |

| Agriculture | Soil Conditioner / Fertilizer Binder | Improves soil structure and water retention; binds nutrient granules. | chinalignin.comlignincorp.comligninchina.com |

| Environmental Science | Dust Suppressant / Chelating Agent | Binds fine dust particles; complexes with heavy metal ions. | camachem.comgreenagrochem.comgreenagrochem.com |

| Ceramics | Binder / Plasticizer | Improves workability and unfired strength of ceramic materials. | camachem.comlignincorp.comgreenagrochem.com |

| Animal Feed | Pellet Binder | Increases durability and reduces dust in animal feed pellets. | ligninchina.comgreenagrochem.com |

| Oil & Gas | Drilling Mud Dispersant | Reduces viscosity and maintains stability of drilling fluids. | ligninchina.comgreenagrochem.comgreenagrochem.com |

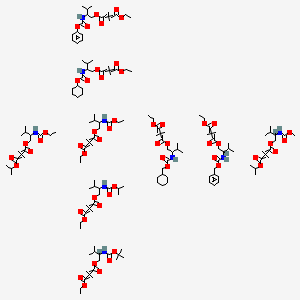

Structure

2D Structure

Properties

CAS No. |

8061-54-9 |

|---|---|

Molecular Formula |

C148H231N9O54 |

Molecular Weight |

3000.4 g/mol |

IUPAC Name |

4-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 1-O-ethyl but-2-enedioate;4-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 1-O-ethyl but-2-enedioate;4-O-[2-(ethoxycarbonylamino)-3-methylbutyl] 1-O-ethyl but-2-enedioate;1-O-[2-(ethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-(phenoxycarbonylamino)butyl] but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-(propan-2-yloxycarbonylamino)butyl] but-2-enedioate;1-O-[2-(methoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate |

InChI |

InChI=1S/C19H31NO6.C19H25NO6.C18H29NO6.C18H23NO6.C16H27NO6.2C15H25NO6.2C14H23NO6/c2*1-4-24-17(21)10-11-18(22)25-13-16(14(2)3)20-19(23)26-12-15-8-6-5-7-9-15;2*1-4-23-16(20)10-11-17(21)24-12-15(13(2)3)19-18(22)25-14-8-6-5-7-9-14;1-7-21-13(18)8-9-14(19)22-10-12(11(2)3)17-15(20)23-16(4,5)6;1-6-20-15(19)16-12(10(2)3)9-21-13(17)7-8-14(18)22-11(4)5;1-6-20-13(17)7-8-14(18)21-9-12(10(2)3)16-15(19)22-11(4)5;1-9(2)11(15-14(18)19-5)8-20-12(16)6-7-13(17)21-10(3)4;1-5-19-12(16)7-8-13(17)21-9-11(10(3)4)15-14(18)20-6-2/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,20,23);5-11,14,16H,4,12-13H2,1-3H3,(H,20,23);10-11,13-15H,4-9,12H2,1-3H3,(H,19,22);5-11,13,15H,4,12H2,1-3H3,(H,19,22);8-9,11-12H,7,10H2,1-6H3,(H,17,20);2*7-8,10-12H,6,9H2,1-5H3,(H,16,19);6-7,9-11H,8H2,1-5H3,(H,15,18);7-8,10-11H,5-6,9H2,1-4H3,(H,15,18) |

InChI Key |

QHBCZTXTTUXELS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OCC.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OCC1CCCCC1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OCC1=CC=CC=C1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC1CCCCC1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC1=CC=CC=C1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC(C)C.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC(C)(C)C.CCOC(=O)NC(COC(=O)C=CC(=O)OC(C)C)C(C)C.CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OC |

Origin of Product |

United States |

Origin, Isolation, and Derivation Methodologies

Sulfite (B76179) Pulping Process as a Source of Lignosulfonates

The principal commercial source of lignosulfonates, including the magnesium salt form, is the spent liquor from the sulfite pulping process. encyclopedia.publigninchina.comgreenagrochem.com This industrial method is designed to separate cellulose (B213188) fibers from wood for paper production by chemically modifying and solubilizing the lignin (B12514952). wikipedia.orgchinalignin.com

The process begins with wood chips, typically from softwood species like pine or spruce, which are cooked in a large pressure vessel called a digester. chinalignin.comchinalignin.com The cooking liquor is an aqueous solution of a sulfite or bisulfite salt. wikipedia.orgnih.gov For the direct production of magnesium lignosulfonate, the cooking liquor contains magnesium bisulfite (Mg(HSO₃)₂). greenagrochem.comchinalignin.com This liquor is prepared by reacting sulfur dioxide (SO₂) with a magnesium base, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂). chinalignin.comlignostar.com The wood chips are cooked in this solution at elevated temperatures, typically between 130°C and 160°C, for 4 to 14 hours. nih.govlignostar.com

During this digestion, the bonds within the lignin structure and between lignin and carbohydrates are cleaved, and the lignin is chemically modified, rendering it water-soluble. lignincorp.comnih.gov The resulting cellulose fibers are separated for pulp and paper manufacturing, leaving behind a liquid known as spent sulfite liquor (SSL). lignincorp.comchinalignin.com This liquor contains the dissolved magnesium lignosulfonate, along with sugars, organic acids, and residual pulping chemicals. chinalignin.comnih.gov The magnesium lignosulfonate is then recovered from this liquor through processes like filtration, evaporation to concentrate the solution, and spray drying to produce a final powder product. greenagrochem.comchinalignin.comlignostar.com

The conversion of lignin into a soluble lignosulfonate during sulfite pulping involves two critical chemical reactions: ether bond cleavage and sulfonation. ligninchina.com Most delignification in this process involves the acidic cleavage of ether bonds that link the phenylpropane units of the lignin polymer. lignincorp.comligninchina.comwikipedia.org

This acid-catalyzed reaction generates electrophilic carbocations, primarily at the α-carbon of the propyl side chain attached to the aromatic ring. lignincorp.comligninchina.comwikipedia.org These reactive carbocations then react with bisulfite ions (HSO₃⁻) present in the cooking liquor. lignincorp.comligninchina.comwikipedia.org This reaction, known as sulfonation, introduces sulfonic acid groups (–SO₃H) onto the aliphatic side chains of the lignin polymer. lignincorp.comligninchina.comligninchina.com The general reactions can be represented as:

Ether Cleavage: R-O-R' + H⁺ → R⁺ + R'OH lignincorp.comligninchina.com

Sulfonation: R⁺ + HSO₃⁻ → R-SO₃H lignincorp.comligninchina.com

The incorporation of these highly polar, ionic sulfonic acid groups—typically 4–8% sulfur by weight—makes the large lignin polymer water-soluble. nih.govligninchina.com

When a magnesium-based cooking liquor is used, the magnesium ions (Mg²⁺) present in the solution neutralize the newly formed lignosulfonic acids. chinalignin.comgreenagrochem.com This neutralization directly yields magnesium lignosulfonate in the spent liquor, streamlining the production process. ligninchina.comchinalignin.com The magnesium salt is formed as the Mg²⁺ counterion associates with the anionic sulfonate groups (–SO₃⁻) on the lignin backbone. ligninchina.comchinalignin.com

Post-Isolation Sulfonation and Derivatization from Alternative Lignin Sources

While the sulfite process is the primary source of lignosulfonates, the declining prevalence of sulfite pulping in favor of the Kraft process has driven research into producing lignosulfonates from other lignin sources. ligninchina.commdpi.com Lignin isolated from other processes, such as Kraft or Organosolv pulping, is not inherently water-soluble and must undergo a post-isolation sulfonation step to introduce the necessary functional groups. encyclopedia.pubnih.govmdpi.com

The Kraft process is the dominant method for pulp production globally. ligninchina.com It uses an alkaline solution of sodium hydroxide and sodium sulfide to degrade and dissolve lignin. google.com This "Kraft lignin" is typically recovered from the spent pulping liquid (black liquor) by acidification. ligninchina.comgoogle.com

To produce a water-soluble lignosulfonate from this material, the isolated Kraft lignin must be chemically modified in a separate process. wikipedia.orgligninchina.com Common methods include sulfonation and sulfomethylation. nih.govligninchina.com Sulfomethylation involves reacting the Kraft lignin with sodium sulfite (or bisulfite) and an aldehyde, most commonly formaldehyde (B43269), under basic conditions. wikipedia.orgligninchina.com Unlike the sulfonation that occurs during sulfite pulping, this reaction typically introduces the sulfonic acid groups onto the aromatic ring of the lignin structure rather than the aliphatic side chain. wikipedia.orgligninchina.com The resulting sulfonated Kraft lignin can be produced with a high degree of purity. d-nb.info

Organosolv pulping is a process that uses organic solvents to separate lignin from cellulose. researchgate.net The resulting Organosolv lignin is known for being high in purity and sulfur-free. nih.govresearchgate.net Similar to Kraft lignin, Organosolv lignin is not water-soluble and requires a subsequent sulfonation step to be converted into a lignosulfonate. encyclopedia.pub This process also involves reacting the isolated lignin with sulfonating agents to introduce sulfonic acid groups, thereby imparting water solubility and creating a functional lignosulfonate product. nih.gov

Comparative Analysis of Lignosulfonate Origin and Composition

The origin and derivation method of lignosulfonates significantly influence their chemical composition, molecular weight, and purity. nih.govacs.org These differences, in turn, affect their performance in various applications. Lignosulfonates derived from the sulfite process are distinct from those produced by the post-isolation sulfonation of Kraft or Organosolv lignins. nih.govd-nb.info

Lignosulfonates from the sulfite process generally exhibit a very broad range of molecular masses and a high degree of polydispersity. ligninchina.comnih.gov The molecular weight for softwood lignosulfonates can range from 1,000 to over 140,000 Da. ligninchina.comwikipedia.org They also have the highest sulfur content, typically between 3.5% and 8.0%. nih.govligninchina.com In contrast, sulfonated Kraft lignin tends to have smaller molecules, with molecular weights often in the 1,500–5,000 Da range, and a lower polydispersity. nih.govwikipedia.org Organosolv lignins also have a lower molecular weight and the lowest polydispersity among the technical lignins. nih.gov

A study comparing acidic magnesium lignosulfonate with alkaline sodium lignosulfonate found that the magnesium-based product contained fewer impurities. worldscientific.com The composition of lignosulfonates is also affected by the wood source; hardwood lignosulfonates tend to have a lower molecular weight than those from softwoods. nih.gov

The table below provides a comparative overview of the main chemical properties of technical lignins from different sources.

| Parameter | Lignosulfonates (Sulfite Process) | Kraft Lignin | Organosolv Lignin |

|---|---|---|---|

| Ash Content (%) | 4.0–8.0 | 0.5–3.0 | 1.7 |

| Sulfur Content (%) | 3.5–8.0 | 1.0–3.0 | 0 |

| Molecular Weight (Mw, Da) | 1,000–50,000 (up to 150,000) | 1,500–5,000 (up to 25,000) | 500–5,000 |

| Polydispersity | 4.2–7.0 | 2.5–3.5 | 1.5 |

Advanced Characterization Techniques in Lignosulfonate Research

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the molecular characteristics of magnesium lignosulfonate. They provide detailed insights into the functional groups, surface chemistry, and structural arrangement of this intricate macromolecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups present in the molecular structure of magnesium lignosulfonate. mdpi.comresearchgate.net By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can qualitatively and semi-quantitatively assess the chemical makeup of the biopolymer. researchgate.net The FTIR spectrum of magnesium lignosulfonate reveals a complex pattern of bands, each corresponding to the vibrational modes of specific chemical bonds.

The broad band observed around 3450 cm⁻¹ is primarily associated with the stretching vibrations of hydroxyl (-OH) groups found in phenolic and aliphatic structures within the lignin (B12514952) polymer. mdpi.com The presence of abundant hydroxyl groups is a key characteristic of lignosulfonates. mdpi.com Another significant region is the C-H stretching in methyl and methylene (B1212753) groups, which typically appears around 2940 cm⁻¹. escholarship.org

Vibrations related to the aromatic skeleton of lignin are also prominent. The bands at approximately 1512 cm⁻¹ and 1427-1462 cm⁻¹ are assigned to aromatic ring stretching vibrations. researchgate.net The presence of carbonyl (C=O) and carboxyl groups, which can be influenced by modification processes like oxidation, is indicated by bands around 1630-1635 cm⁻¹. mdpi.comescholarship.orgresearchgate.net

The defining feature of lignosulfonates, the sulfonate group (-SO₃H), is also detectable. The peak at 1034 cm⁻¹ can be attributed to the C-O vibration of the phenolic OH group and/or the -SO₃H group, while the S-O vibration in lignosulfonates is assigned a peak around 646 cm⁻¹. researchgate.net Structural changes, such as those induced by oxidation, can be monitored by observing the formation of new carbonyl groups. researchgate.net

A summary of characteristic FTIR absorption bands for magnesium lignosulfonate is presented below.

| Wavenumber (cm⁻¹) | Vibration Type / Functional Group | Reference(s) |

| ~3450 | O-H stretching in hydroxyl groups (phenolic and aliphatic) | mdpi.com |

| ~2940 | C-H stretching (methyl and methylene groups) | escholarship.org |

| ~1635 | C=O stretching in aryl ketones | researchgate.net |

| ~1512 | Aromatic ring stretching | researchgate.net |

| ~1450 | C-H deformation | mdpi.com |

| ~1215 | C-C, C-O, and C=O stretching | escholarship.org |

| 1114 | C-O-C vibration | researchgate.net |

| 1034 | C-O vibration of phenolic OH and/or -SO₃H group | researchgate.net |

| ~646 | S-O vibration in sulfonate groups | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. southampton-nanofab.com In the context of magnesium lignosulfonate, XPS is crucial for understanding its surface chemistry, which governs its interaction with other materials in various applications. mdpi.commdpi.com

XPS analysis of magnesium lignosulfonate typically reveals a surface composed primarily of carbon and oxygen. researchgate.net Sulfur, a key component of the sulfonate groups, is also detected, along with magnesium, the counter-ion. researchgate.net The technique can provide the atomic concentration of these elements on the surface. For instance, studies have quantified the elemental composition, showing the relative percentages of carbon, oxygen, and sulfur on the lignosulfonate surface. researchgate.net

Furthermore, high-resolution XPS spectra can distinguish between different chemical states of an element. The O 1s spectrum, for example, can be deconvoluted to identify and quantify different types of oxygen-containing functional groups. mdpi.comnih.gov A component with a binding energy around 532.0 eV is typically assigned to oxygen atoms in carbonyl groups, while a component at approximately 533.0 eV corresponds to oxygen atoms in C-O single bonds (ether or hydroxyl groups). mdpi.comnih.gov This level of detail is invaluable for assessing the effects of chemical modifications, such as oxidation, which can lead to an increase in carbonyl groups on the surface. mdpi.comnih.gov Research has shown that activation processes can significantly increase the atomic concentration of oxygen atoms from carbonyl groups. nih.gov

The elemental surface composition of a typical magnesium lignosulfonate sample as determined by XPS is outlined in the table below.

| Element | Atomic Concentration (%) | Reference(s) |

| Carbon (C) | Varies (e.g., ~65-75%) | researchgate.net |

| Oxygen (O) | Varies (e.g., ~25-35%) | researchgate.net |

| Sulfur (S) | Varies (e.g., ~1-5%) | researchgate.net |

| Magnesium (Mg) | Traces detected | researchgate.net |

Note: Values are illustrative and can vary based on the specific lignosulfonate source and processing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic and Phenolic Content

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of lignosulfonates, particularly for determining the content of aromatic structures and phenolic hydroxyl groups. cellulosechemtechnol.romdpi.com Lignin and its derivatives, including magnesium lignosulfonate, absorb UV light due to the presence of chromophoric groups, primarily the phenyl-propane units that constitute the lignin backbone. acs.org

The UV spectrum of lignosulfonates typically shows a characteristic absorption maximum at around 280 nm, which is attributed to the non-conjugated phenolic units within the macromolecule. mdpi.comacs.org The intensity of this absorption is proportional to the concentration of these aromatic structures. A shoulder may also appear at higher wavelengths (around 340-355 nm) in some lignin samples, indicating the presence of conjugated structures like α-carbonyl groups. acs.org

A powerful application of UV-Vis spectroscopy in lignin research is the ionization difference method. cellulosechemtechnol.roacs.orgresearchgate.net This technique involves measuring the UV spectra of the lignosulfonate in both neutral and alkaline solutions. acs.org Under alkaline conditions, phenolic hydroxyl groups become ionized, leading to a shift in the absorption spectrum (a bathochromic shift). acs.org By subtracting the neutral spectrum from the alkaline spectrum, a difference spectrum is generated. The magnitude of the peaks in this difference spectrum, often observed around 300 nm and 350 nm, can be correlated with the content of non-conjugated and conjugated phenolic hydroxyl groups, respectively. cellulosechemtechnol.roresearchgate.net This allows for the quantification of these crucial functional groups, which play a significant role in the reactivity of lignosulfonates. cellulosechemtechnol.roresearchgate.net Studies have shown significant differences in the content of phenolic hydroxyl groups between various types of lignins and lignosulfonates based on their source and processing. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and informative techniques for the detailed structural characterization of complex polymers like magnesium lignosulfonate. researchgate.net It provides unparalleled insight into the types and abundance of various chemical bonds and functional groups, offering a near-complete picture of the lignin structure.

Quantitative ³¹P NMR spectroscopy is a particularly favored method for the precise determination of different hydroxyl groups. rsc.orgabo.finih.gov In this technique, the lignosulfonate sample is derivatized with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), which reacts specifically with hydroxyl groups. The resulting phosphitylated lignin is then analyzed by ³¹P NMR. The distinct chemical shifts of the phosphorus signals allow for the differentiation and quantification of various types of hydroxyls, including aliphatic -OH, different types of phenolic -OH (guaiacyl, syringyl, p-hydroxyphenyl), and carboxylic acids. nih.govmagritek.com However, the solubility of lignosulfonates can be a challenge, sometimes necessitating novel solvent systems, such as those including ionic liquids, to achieve complete dissolution for analysis. rsc.orgabo.fi

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are also invaluable. mdpi.comresearchgate.net HSQC correlates the signals of protons (¹H) with their directly attached carbon atoms (¹³C), providing a detailed map of the C-H bonds within the molecule. researchgate.netresearchgate.net This allows for the unambiguous identification and semi-quantitative analysis of various inter-unit linkages within the lignin polymer, such as the prominent β-O-4' (aryl ether), β-β' (resinol), and β-5' (phenylcoumaran) substructures. mdpi.comresearchgate.net HSQC spectra can clearly show the correlations for different lignin units (e.g., guaiacyl and syringyl) and the side-chain structures, revealing how these are altered by the sulfonation process. researchgate.net

| NMR Technique | Information Obtained | Key Findings for Lignosulfonates | Reference(s) |

| ³¹P NMR | Quantitative analysis of hydroxyl (aliphatic, phenolic) and carboxyl groups. | Provides precise content of reactive sites; reveals lower phenolic OH content in lignosulfonates compared to other lignins. | rsc.orgnih.govmdpi.com |

| ¹³C NMR | Identification of carbon environments and functional groups. | Determines the abundance of different lignin bonding patterns. | nih.gov |

| ¹H NMR | Identification of proton environments. | Shows signals for aromatic, aliphatic, and methoxyl protons. | researchgate.net |

| 2D HSQC NMR | Detailed structural elucidation of inter-unit linkages (e.g., β-O-4', β-β', β-5'). | Identifies and quantifies native side chains and sulfonation-induced structural changes. | mdpi.comresearchgate.net |

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating the complex mixture of macromolecules that constitute magnesium lignosulfonate, primarily based on their size. This separation is fundamental to understanding the polymer's physical properties and performance in various applications.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most extensively used technique for determining the molecular weight (MW) and molecular weight distribution (MWD) of lignosulfonates. tandfonline.comnih.govunimib.it The MWD is a critical parameter as it significantly influences properties such as viscosity, dispersibility, and binding capacity.

In GPC, a solution of the lignosulfonate is passed through a column packed with porous gel particles. tandfonline.com Larger molecules are excluded from the pores and thus elute faster, while smaller molecules can penetrate the pores to varying extents and have a longer path, causing them to elute later. tandfonline.com By calibrating the column with standards of known molecular weight (e.g., pullulan or polystyrene standards), the elution time can be converted into molecular weight, allowing for the determination of parameters such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). researchgate.netresearchgate.net

The analysis of lignosulfonates by aqueous GPC can be complicated by non-size-exclusive effects, such as electrostatic interactions between the charged sulfonate groups and the column material. tandfonline.comresearchgate.net These effects can be minimized by using an appropriate mobile phase, typically an aqueous solution with a controlled pH and high ionic strength (e.g., 0.1 M NaNO₃), to suppress ionic interactions. tandfonline.comresearchgate.net

Research has shown that lignosulfonates are characterized by a broad molecular weight distribution, with Mw values that can range from a few thousand to over 100,000 Da. researchgate.netkobv.de The specific distribution depends on the wood source, the pulping conditions, and subsequent processing. kobv.de For example, hardwood lignosulfonates generally exhibit lower molecular weights compared to softwood lignosulfonates. kobv.de

| Parameter | Description | Typical Range for Lignosulfonates | Reference(s) |

| Mw (Weight-Average Molecular Weight) | Average molecular weight where larger molecules contribute more. | 3,000 - 100,000+ Da | researchgate.netkobv.de |

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 1,000 - 20,000 Da | researchgate.net |

| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | 2.0 - 11.5 | kobv.de |

Inverse Gas Chromatography (IGC) for Surface Energy and Acid-Base Properties

Inverse Gas Chromatography (IGC) is a powerful gas-phase technique used to characterize the surface properties of solid materials, including lignosulfonates. wikipedia.orgsurfacemeasurementsystems.com In contrast to traditional gas chromatography, where the column is a known stationary phase used to separate a mixture of analytes, IGC utilizes a column packed with the solid material of interest (in this case, magnesium lignosulfonate) and injects known probe molecules to determine the solid's surface characteristics. wikipedia.orgyoutube.com

Research has employed IGC to evaluate the surface energy and acid-base properties of magnesium lignosulfonate, particularly after modification through oxidation. nih.govresearchgate.net The dispersive component of the surface energy is determined by injecting a series of n-alkane vapors. azom.comyoutube.com Studies have shown that magnesium lignosulfonate possesses high surface activity. mdpi.com For instance, at 50 °C, a dispersive surface energy value of 98 mJ/m² has been reported, which is significantly higher than that of other lignin types like kraft lignin. mdpi.com

The acid-base properties are assessed by injecting polar probe molecules. youtube.com Findings indicate that the oxidation of magnesium lignosulfonate can lead to an increase in its surface basicity, likely due to the formation of carbonyl groups during the oxidation process. nih.govmdpi.com This alteration in surface chemistry suggests that more groups acting as electron donors appear on the oxidized surface. nih.govresearchgate.net

Table 1: IGC Analysis of Magnesium Lignosulfonate

| Property | Observation | Source |

| Surface Energy (Dispersive) | High surface activity, with a reported value of 98 mJ/m² at 50 °C. | mdpi.com |

| Acid-Base Properties | Oxidation can increase surface basicity due to the formation of carbonyl groups. | nih.govmdpi.com |

| Effect of Oxidation | Surface activity may decrease after oxidation, potentially due to the hydrolysis of sulfonate groups. | mdpi.com |

Thermal Analysis Techniques

Dynamic Mechanical-Thermal Analysis (DMTA) for Thermomechanical Properties

Dynamic Mechanical-Thermal Analysis (DMTA) is a technique used to measure the mechanical properties and thermal behavior of materials as a function of temperature, time, and frequency. scionresearch.comanton-paar.com It provides valuable information on the viscoelastic properties of materials, such as the storage modulus (elastic response) and loss modulus (viscous response). anton-paar.comazom.com

In the context of magnesium lignosulfonate, DMTA has been utilized to study the thermomechanical properties of composites where it is used as a filler or additive. nih.govresearchgate.net For example, research on phenolic resin composites has shown that the addition of magnesium lignosulfonate, particularly when oxidized with hydrogen peroxide, can significantly improve the thermomechanical properties of the composite. nih.govresearchgate.net DMTA studies on these composites reveal changes in the storage modulus and loss factor, indicating how the lignosulfonate interacts with the polymer matrix and affects its stiffness and damping properties over a range of temperatures. researchgate.net

Thermogravimetric Analysis (TGA/DTG) for Thermal Stability and Hydration Product Quantification

Thermogravimetric Analysis (TGA) and its derivative (DTG) are used to determine the thermal stability of materials by measuring the change in mass as a function of temperature. libretexts.orgresearchgate.net The DTG curve, which is the first derivative of the TGA curve, helps to identify the temperatures at which the most significant mass loss occurs. libretexts.org

Studies on magnesium lignosulfonate show its thermal decomposition typically occurs in multiple stages. researchgate.netresearchgate.net An initial weight loss below 210°C is generally attributed to the loss of water. libretexts.org The main decomposition of the organic structure occurs at higher temperatures. For magnesium lignosulfonates, maximum decomposition temperatures have been observed around 300 °C and 608 °C. researchgate.net The first major decomposition step involves the release of water and low molecular weight organic molecules from the degradation of the lignosulfonate's organic part. researchgate.net A subsequent decomposition step at higher temperatures corresponds to the loss of carbon dioxide from the breakdown of magnesium carbonate, which is formed during the initial thermal degradation. researchgate.net The thermal stability of magnesium lignosulfonate can be influenced by factors such as its higher content of phenolic hydroxyl groups, which may reduce its thermal stability compared to other lignosulfonates. researchgate.netresearchgate.net

TGA is also instrumental in quantifying hydration products in cementitious materials where magnesium lignosulfonate is used as an admixture. By analyzing the mass loss at specific temperature ranges, it is possible to determine the amount of chemically bound water and other hydration products, providing insight into the hydration kinetics of the cement paste. scielo.br

Table 2: TGA/DTG Decomposition Stages of Magnesium Lignosulfonate

| Temperature Range | Decomposition Event | Source |

| < 210 °C | Loss of adsorbed water | libretexts.org |

| ~300 °C | First major decomposition (organic components) | researchgate.net |

| ~608 °C | Second decomposition step (e.g., from MgCO₃) | researchgate.net |

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) for Surface Homogeneity and Particle Morphology

Scanning Electron Microscopy (SEM) is a critical tool for visualizing the surface topography and morphology of particulate materials at a micro-scale. copernicus.orgmdpi.com For magnesium lignosulfonate, SEM studies have revealed that the particles are often spherical and can be hollow. researchgate.netresearchgate.net The particle size can exhibit a wide distribution. researchgate.net

Research has shown that magnesium lignosulfonate particles can have a larger average diameter compared to sodium lignosulfonate, with one study reporting an average diameter of around 91 µm. researchgate.net When incorporated into composites, such as phenolic resins, SEM analysis is used to assess the homogeneity of the dispersion. nih.govmdpi.com Homogenous distribution is crucial for the effective performance of the lignosulfonate as a filler. mdpi.com SEM images can also reveal the porous structure of composites containing magnesium lignosulfonate, which can be beneficial in applications like grinding composites by providing access for coolants and lubricants. mdpi.com

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in a suspension or solution. researchgate.netresearchgate.net While specific DLS data for magnesium lignosulfonate is not as extensively reported in the provided context, the technique is generally applicable to lignosulfonates to characterize their particle or molecular size distribution in an aqueous environment. nih.govwyatt.com For lignosulfonates in general, DLS can reveal the presence of different particle size populations and how factors like pH or the addition of other substances might affect their aggregation state. nih.gov For instance, studies on other lignosulfonates have used DLS to analyze the size of microcapsules formed using lignosulfonate as a shell material. nih.gov

Porous Structure Analysis (BET, BJH)

The analysis of the porous structure of magnesium lignosulfonate is crucial for understanding its potential as an adsorbent, filler, or carrier. The Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods are standard techniques used for this purpose, providing data on specific surface area, pore volume, and pore size distribution through gas adsorption measurements. lucideon.comnih.gov

Research has shown that unmodified magnesium lignosulfonate typically exhibits a very low specific surface area and pore volume. For instance, studies have reported a BET surface area of approximately 1 m²/g and a total pore volume of 0.001 cm³/g. The average pore size for this material has been measured at 11.4 nm, indicating a predominantly mesoporous structure. researchgate.netumcs.pl This limited porosity is inherent to its natural polymeric structure. researchgate.net

However, the porous properties of magnesium lignosulfonate can be dramatically altered through thermal processing. In one study, magnesium lignosulfonate was used to produce carbon spheres via carbonization at 900°C. This process resulted in hollow porous carbon spheres with a significantly increased apparent surface area of 465 m²/g and a pore volume of 0.20 cm³/g. researchgate.netuam.es Further activation through partial gasification with CO2 at 750°C expanded the surface area to over 700 m²/g. researchgate.net This demonstrates that while raw magnesium lignosulfonate has a non-porous nature, it serves as a precursor for creating highly porous carbon materials.

The following table summarizes the porous structure parameters for both unmodified and processed magnesium lignosulfonate, illustrating the profound impact of modification on its physical characteristics.

Interactive Data Table: Porous Structure of Magnesium Lignosulfonate

| Material | BET Surface Area (SBET) [m²/g] | Total Pore Volume (Vp) [cm³/g] | Average Pore Size (BJH) [nm] | Source(s) |

|---|---|---|---|---|

| Unmodified Magnesium Lignosulfonate | 1 | 0.001 | 11.4 | researchgate.netumcs.pl |

| Carbon Spheres from Mg-Lignosulfonate (900°C) | 465 | 0.20 | - | researchgate.netuam.es |

Electrokinetic and Colloidal Characterization

The colloidal behavior of magnesium lignosulfonate in aqueous solutions is a key factor in its function as a dispersant and stabilizer. nih.govmdpi.com This behavior is governed by the electrical charges on the polymer's surface when it is in contact with a liquid, which can be characterized by its zeta potential.

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles in a liquid suspension and is a critical indicator of colloidal stability. matec-conferences.org For magnesium lignosulfonate, the presence of numerous sulfonate (–SO₃⁻) and carboxylic acid (–COOH) groups in its structure gives it a distinct electrokinetic profile. researchgate.net These functional groups are acidic and generate a negative charge upon dissolution in water. researchgate.net

Studies on the electrokinetic properties of magnesium lignosulfonate show a strong dependence of its zeta potential on the pH of the solution. umcs.plresearchgate.net In one investigation, the zeta potential of magnesium lignosulfonate was measured across a pH range from 2 to 11. The results indicated that the zeta potential is negative throughout this entire pH range. As the pH increases and the solution becomes more alkaline, the zeta potential becomes progressively more negative. researchgate.net

This trend is attributed to the increased dissociation of the acidic functional groups (sulfonate and carboxylic) at higher pH values, which enhances the negative charge density on the polymer surface. researchgate.net For example, the zeta potential might range from approximately -20 mV at a pH of 2 to around -45 mV at a pH of 11. The absence of an isoelectric point (the pH at which the zeta potential is zero) in this range confirms that the surface of magnesium lignosulfonate remains negatively charged in both acidic and alkaline conditions. researchgate.net The highly negative zeta potential values, particularly in neutral and alkaline environments (typically below -30 mV), suggest the formation of a stable colloidal system, which is essential for its applications as a dispersant. nih.govresearchgate.net

Chemical Modification and Functionalization Strategies

Oxidation Pathways and Mechanisms

Oxidation is a primary method for functionalizing magnesium lignosulfonate. By employing specific oxidizing agents, the complex structure of lignin (B12514952) can be selectively altered, primarily leading to the formation of carbonyl and carboxyl groups, which enhances its reactivity. mdpi.comua.pt

Hydrogen Peroxide (H₂O₂) Oxidation

Hydrogen peroxide is an effective oxidizing agent for the activation of magnesium lignosulfonate. mdpi.com The process leads to significant changes in the physicochemical properties of the biopolymer. Spectroscopic analyses, such as Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), confirm that the activation process with H₂O₂ predominantly results in the formation of carbonyl groups. mdpi.comua.pt

The proposed mechanism involves the activation of hydroxyl groups present at the C-α position, particularly within β-O-4 linkages. researchgate.net It is also suggested that –CH₂OH groups attached to the aromatic rings may be transformed into carbonyl (–C=O) or carboxyl (–COOH) groups. researchgate.net This modification can also lead to the formation of quinone structures through the oxidation of methoxy (B1213986) and hydroxyl groups on the aromatic ring. researchgate.netmdpi.com This increased functionality suggests that more groups acting as electron donors appear on the oxidized surface of the material. mdpi.comua.pt

| Sample | Carbon (C 1s) Atomic % | Oxygen (O 1s) Atomic % | Sulfur (S 2p) Atomic % |

|---|---|---|---|

| Magnesium Lignosulfonate (Untreated) | 72.5 | 25.9 | 1.6 |

| MLS activated using H₂O₂ | 70.1 | 28.2 | 1.7 |

Sodium Periodate (B1199274) (NaIO₄) Oxidation

Similar to hydrogen peroxide, sodium periodate is used to activate magnesium lignosulfonate, primarily through the introduction of carbonyl groups. mdpi.comresearchgate.net The oxidative cleavage of vicinal diols is a characteristic reaction of periodates, although the complex structure of lignin presents multiple reaction sites. nih.gov The mechanism for the activation of magnesium lignosulfonate by NaIO₄ is proposed to be similar to that of H₂O₂, involving the activation of hydroxyl groups and potentially leading to the formation of quinone structures. researchgate.netmdpi.com

Analysis of the oxidized product confirms changes in the surface chemistry, with an increase in oxygen content indicative of successful oxidation. researchgate.net This modification enhances the number of electron-donating groups on the polymer's surface. mdpi.com

Ozonolysis for Carboxylic Group Introduction

Ozonolysis is a potent oxidative pretreatment for the degradation and functionalization of lignosulfonates. uva.esrsc.org The reaction mechanism involves an electrophilic attack by ozone on the aromatic rings within the lignin structure, which are rich in electrons. khanacademy.org This attack cleaves the aromatic rings, leading to the formation of various intermediate derivatives. uva.es

For lignosulfonates, this process results in the generation of short-chain carboxylic acids. uva.esrsc.org Studies on sodium lignosulfonate, a related compound, have identified the formation of muconic acid, maleic acid, and oxalic acid as intermediate products of ozonolysis. uva.es The process effectively transforms the aromatic moieties into more functionalized, open-chain structures, significantly increasing the carboxylic group content of the material. uva.eskhanacademy.org This degradation of the aromatic structure ultimately can convert the lignosulfonate into carbon dioxide and water with sufficient treatment. uva.es

Polymerization and Molecular Weight Modulation

Altering the molecular weight of magnesium lignosulfonate is crucial for tuning its physical properties, such as viscosity and solubility, for specific applications like binders or dispersants. rsc.org Enzymatic and mediated polymerization are key strategies to achieve this.

Laccase-Mediated Polymerization

Laccase enzymes are effective catalysts for the polymerization of lignosulfonates. uva.esrsc.org The mechanism involves the laccase-mediated oxidation of the phenolic hydroxyl groups present in the lignosulfonate structure, which generates phenoxyl radicals. rsc.orgubc.ca These highly reactive radicals then undergo spontaneous coupling reactions, forming new carbon-carbon (e.g., 5-5') and carbon-oxygen (e.g., 5-O-4') bonds between lignin units. rsc.org This radical network expansion results in a significant increase in the molecular weight and viscosity of the lignosulfonate. uva.esrsc.org

Research has demonstrated a direct correlation between the extent of polymerization and properties like viscosity and average molecular weight. For magnesium lignosulfonate, laccase-mediated treatment can lead to a substantial increase in these properties, transforming the material into a more effective polymer. uva.esrsc.org

| Property | Initial Value (Unpolymerized) | Final Value (Polymerized) | Fold Increase |

|---|---|---|---|

| Weight Average Molecular Weight (Mw) | ~13,000 g/mol | ~52,000 g/mol | 4-fold |

| Viscosity | ~0.01 Pa·s | ~0.9 Pa·s | 90-fold |

Polyoxometalate-Mediated Polymerization

Polyoxometalates (POMs) are metal-oxygen cluster anions that can act as catalysts for lignin modification. ua.pt They are reusable, thermally stable oxidants that can facilitate oxidative coupling or condensation reactions. ua.pt When used in the oxidation of lignin, POMs can increase the degree of condensation, which is a form of polymerization. ua.pt The process involves electron transfer from the phenolic units of the lignin to the POM, generating radical intermediates that can then couple, leading to an increase in molecular weight.

The oxidation of lignin with POMs like H₃[PMo₁₂O₄₀] has been shown to significantly increase the content of COOH and aliphatic OH groups while maintaining the core polymer structure. ua.pt This indicates that POMs can be used not only for depolymerization but also for functionalization and increasing the condensation of the lignin polymer, effectively modulating its structure and properties. ua.ptmdpi.com

Hydrolysis and Depolymerization Approaches

Hydrolysis and depolymerization are subtractive modification strategies aimed at breaking down the complex, high-molecular-weight structure of lignosulfonate into smaller, value-added molecules, particularly phenolic compounds. mdpi.com The process of producing magnesium lignosulfonate itself involves partial hydrolysis to cleave the lignin network and introduce water-solubilizing sulfonate groups. lignincorp.com

Catalytic depolymerization can be achieved using various catalysts and conditions. One effective method employs solid base oxides, such as magnesium cobalt oxide (MgCoOₓ) or nickel magnesium cobalt oxide (NiMgCoOₓ), in a solvent at elevated temperatures. mdpi.com The proposed mechanism suggests that the basic sites on the catalyst capture active hydrogen from the lignosulfonate, which in turn triggers the hydrolysis of ether bonds (like the prevalent β-O-4 linkages), breaking the polymer into smaller fragments. mdpi.com Another advanced approach combines solvothermal fragmentation with catalytic hydrogenolysis in a continuous flow system. rsc.org This method, using solvents like methanol/water and a nickel-based catalyst, can effectively deconstruct sodium lignosulfonate into low molecular weight fractions and monomers. rsc.org These depolymerization strategies are central to the concept of lignin valorization, converting a pulping byproduct into valuable aromatic platform chemicals.

Other Functional Group Modifications

Beyond polymerization and depolymerization, the functional groups on the lignosulfonate molecule can be directly altered to fine-tune its properties. nih.govmdpi.com

Acetylation: This reaction targets the hydroxyl groups in the lignin structure, converting them to acetyl groups through esterification. chemrevlett.com It is commonly performed using acetic anhydride, sometimes in a solvent like choline (B1196258) chloride. chemrevlett.comresearchgate.net Acetylation is a promising approach to functionalize lignin as it can increase its resistance to oxidation and decrease its water solubility, making the modified product more hydrophobic. chemrevlett.com

Alkylation: This involves introducing alkyl groups to the lignosulfonate structure. A specific method involves the acylation of trialkylammonium lignosulfonate salts with a halide of a carboxylic or sulfonic acid in an organic solvent. google.com This modification can materially affect the properties and characteristics of the lignosulfonate product. google.com

Halogenation: Involves the incorporation of halogen atoms (e.g., chlorine, bromine) into the lignosulfonate structure. nih.govmdpi.com While chemical halogenation is possible, enzymatic routes using haloperoxidase enzymes offer a more selective and environmentally benign approach. nih.gov These enzymes can catalyze electrophilic substitution reactions on electron-rich aromatic substrates like those found in lignin. nih.gov

Nitration: This modification introduces nitro groups (-NO₂) onto the aromatic rings of the lignin polymer. nih.govmdpi.com It is another method used to activate the lignin structure for further reactions. nih.gov

Mechanistic Research on Interaction Phenomena

Dispersion Mechanisms

Magnesium lignosulfonate is widely recognized for its efficacy as a dispersing agent, preventing the agglomeration and settling of particles in liquid systems. chinalignin.com This capability stems from a combination of electrostatic and steric effects, which contribute to the stabilization of particle suspensions.

The sulfonic acid groups (-SO₃⁻) in the magnesium lignosulfonate structure impart a strong negative charge to the molecule, making it an anionic polyelectrolyte. greenagrochem.com When adsorbed onto the surface of particles, these negatively charged groups create an electrostatic repulsion between the particles. mdpi.com This repulsion prevents the particles from approaching each other and forming larger aggregates, thus maintaining a stable dispersion. The degree of sulfonation, typically ranging from 0.5 to 1.5 sulfonic groups per phenylpropane unit, directly influences the charge density and, consequently, the effectiveness of electrostatic repulsion. greenagrochem.com

Lignin-based particles, including those derived from lignosulfonates, have shown potential in stabilizing Pickering emulsions. researchgate.netrsc.org In this mechanism, solid particles adsorb at the oil-water interface, creating a physical barrier that prevents droplet coalescence. The amphiphilic nature of lignosulfonates, possessing both hydrophilic (sulfonate and hydroxyl groups) and hydrophobic (aromatic backbone) regions, facilitates their positioning at this interface. mdpi.com While research on magnesium lignosulfonate specifically in Pickering emulsions is an emerging area, the general principles of lignin (B12514952) particle stabilization suggest its applicability. The stability of such emulsions is influenced by factors like the properties of the oil phase and the concentration and size of the lignin particles. researchgate.net

Lignosulfonates can form viscoelastic films at liquid-liquid interfaces. mdpi.comntnu.no These layers exhibit both elastic and viscous properties, contributing to the stability of emulsions and dispersions. The formation of a robust interfacial film can dampen disturbances and prevent the rupture of droplets or the aggregation of particles. The strength and properties of this viscoelastic layer are influenced by the lignosulfonate concentration and the ionic strength of the surrounding medium. mdpi.com

Chelation and Complexation Mechanisms

Magnesium lignosulfonate exhibits notable chelating and complexing properties, enabling it to bind with metal ions. chinalignin.com This functionality is attributed to the presence of various functional groups within its structure.

The sulfonic, hydroxyl, and phenolic groups in magnesium lignosulfonate can act as ligands, forming stable complexes with polyvalent metal ions. greenagrochem.comlignosulfonate.com This interaction occurs through a cation-exchange mechanism, where the magnesium ion associated with the sulfonate group can be exchanged for other metal ions in solution. lignosulfonate.com Lignosulfonates have been shown to effectively complex with ions such as iron, copper, and zinc. lignosulfonate.com The ability to form these complexes is crucial in applications like nutrient delivery in agriculture and the sequestration of heavy metals from wastewater. chinalignin.commdpi.com The stability of these metal-lignosulfonate complexes is influenced by factors such as pH and the nature of the metal ion. greenagrochem.com

Stability of Metal-Lignosulfonate Complexes

Lignosulfonates, including magnesium lignosulfonate, are known for their ability to form complexes with metal ions. greenagrochem.comchinalignin.com This chelating property is significant in various industrial applications. greenagrochem.com The stability of these metal-lignosulfonate complexes is a crucial factor influencing their effectiveness. The stability constant, also known as the formation or binding constant, is an equilibrium constant that quantifies the strength of the interaction between the metal ion and the lignosulfonate ligand. wikipedia.orgresearchgate.net

Influence of pH and Electrolyte Concentration on Chelation

The chelation of metal ions by lignosulfonates is significantly affected by the pH of the solution and the concentration of other electrolytes.

Influence of pH: The pH of the solution plays a critical role in the chelation process. The functional groups on the lignosulfonate molecule, such as sulfonic and phenolic hydroxyl groups, ionize to varying degrees depending on the pH. researchgate.net Carboxylic acid groups typically ionize at a pH of 3-4, while phenolic hydroxyl groups ionize around pH 9-10. researchgate.net A lower pH can reduce the total charge of the lignosulfonate macromolecules, potentially leading to less interaction with metal ions due to the protonation of these functional groups. researchgate.net Conversely, as the pH increases, the surface charge of the lignosulfonate molecules and their degree of aggregation in solution increase due to the ionization of sulfonic and phenolic hydroxyl groups. researchgate.net This increased ionization can enhance the electrostatic attraction and chelation of metal ions. mdpi.com However, very high pH values can also lead to the precipitation of metal hydroxides, which would compete with the chelation process. Studies on calcium lignosulfonate have shown that increasing the pH decreases its adsorption onto limestone, indicating a change in its interaction with mineral surfaces. onepetro.orgmst.edu

Influence of Electrolyte Concentration: The presence of other electrolytes, or the ionic strength of the solution, also influences chelation. An increase in electrolyte concentration can lead to a "salting-out" effect, potentially causing the lignosulfonate to precipitate. mdpi.com This can shield the anionic groups on the lignosulfonate molecule, reducing electrostatic repulsion between molecules and potentially affecting their ability to chelate metal ions. lignosulfonate.com For instance, increasing the concentration of NaCl and CaCl2 has been shown to increase the adsorption density of calcium lignosulfonate. onepetro.orgmst.edu This suggests that the electrolytes can influence the conformation of the lignosulfonate in solution, making it more favorable for interaction with surfaces and potentially with metal ions.

Adsorption Phenomena

The adsorption of lignosulfonic acid, magnesium salt onto various surfaces is a key aspect of its functionality in many applications. nih.govmst.edumdpi.comnih.govnih.govmdpi.com

Langmuir Isotherm and Pseudo Second-Order Kinetics

The adsorption behavior of lignosulfonates can often be described by established models. mdpi.commdpi.com

The Langmuir isotherm is frequently used to model the equilibrium adsorption of lignosulfonates on solid surfaces. onepetro.orgmst.edumdpi.com This model assumes that adsorption occurs at specific, equivalent sites on the surface and forms a monolayer. wikipedia.org The Langmuir equation relates the amount of adsorbed material to the concentration of the adsorbate in the solution at a constant temperature. wikipedia.org Studies on calcium lignosulfonate have demonstrated that its adsorption onto limestone fits the Langmuir isotherm well. onepetro.orgmst.edu Similarly, the adsorption of sodium lignosulfonate on fine SiC particles has been shown to form a monolayer, consistent with the Langmuir model. acs.org

The kinetics of lignosulfonate adsorption, or the rate at which adsorption occurs, are often well-described by the pseudo-second-order kinetic model . onepetro.orgmdpi.commdpi.com This model suggests that the rate-limiting step is a chemical adsorption process involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net Research on the adsorption of lignosulfonates on various materials, including powdered eggshell and in the context of creating self-assembled multilayers, has found that the pseudo-second-order model provides a good fit for the kinetic data. researchgate.netresearchgate.net

Below is an interactive table summarizing the applicability of these models to lignosulfonate adsorption.

| Adsorption Model | Description | Applicability to Lignosulfonates | References |

| Langmuir Isotherm | Describes monolayer adsorption onto a surface with a finite number of identical sites. | Frequently used to describe the equilibrium adsorption of lignosulfonates on various solid surfaces. | onepetro.orgmst.edumdpi.comacs.org |

| Pseudo-Second-Order Kinetics | Describes the rate of adsorption, suggesting chemisorption is the rate-limiting step. | Often provides a good fit for the kinetic data of lignosulfonate adsorption. | onepetro.orgmdpi.commdpi.comresearchgate.netresearchgate.net |

Adsorption to Organic and Inorganic Particles

Lignosulfonates, including magnesium lignosulfonate, exhibit adsorption onto a wide range of both organic and inorganic particles. nih.govresearchgate.net This property is fundamental to their use as dispersants and stabilizers. mdpi.com

Inorganic Particles: Lignosulfonates readily adsorb onto various inorganic materials. For example, the adsorption of calcium lignosulfonate onto limestone has been studied in the context of enhanced oil recovery. onepetro.orgmst.edu Similarly, the adsorption of sodium lignosulfonate has been investigated on particles such as alumina (B75360) (Al2O3) and silicon carbide (SiC). acs.orgresearchgate.net In the case of Al2O3, the adsorption mechanism is pH-dependent, with lignosulfonates adsorbing as aggregates at low pH and as individual molecules at higher pH. researchgate.net The adsorption on SiC particles leads to improved dispersion and stability of the SiC slurry. acs.org The interaction is often driven by electrostatic attraction between the negatively charged lignosulfonate and positively charged sites on the particle surface, especially at lower pH values. researchgate.netncsu.edu

Organic Particles: Lignosulfonates also adsorb onto organic materials. This is particularly relevant in applications involving interactions with other organic polymers or biological materials. For instance, lignosulfonates can be used to create self-assembled multilayers with cationic polymers like poly(diallyldimethylammonium chloride) (PDAC). ncsu.edunih.gov The adsorption in these systems is influenced by a combination of electrostatic interactions, hydrophobic interactions, and cation-π interactions. nih.govacs.org The adsorption of lignosulfonates onto organic surfaces can be influenced by the molecular weight of the lignosulfonate and the presence of salts in the solution. nih.govacs.org

Influence of Molecular Structure and Functional Groups on Adsorption

The molecular structure and the presence of various functional groups on the lignosulfonate polymer significantly influence its adsorption behavior. mdpi.comnih.govmdpi.comacs.orgmdpi.com

Molecular Weight: The molecular weight of lignosulfonate is a critical factor. mdpi.com Higher molecular weight lignosulfonates generally exhibit different adsorption characteristics compared to their lower molecular weight counterparts. mdpi.comacs.org For instance, in some systems, higher molecular weight fractions show a greater adsorbed amount. nih.govacs.org This can be attributed to a larger number of potential contact points with the surface and increased steric hindrance, which can lead to a thicker adsorbed layer. acs.org However, the relationship is not always straightforward and can depend on the specific adsorbent and solution conditions. mdpi.com

Functional Groups: The functional groups present on the lignosulfonate molecule, primarily sulfonic acid (-SO3H), carboxylic acid (-COOH), and phenolic hydroxyl (-OH) groups, are key to its adsorption properties. mdpi.comnih.gov The sulfonic acid groups are highly ionized and contribute significantly to the anionic charge of the molecule, promoting electrostatic attraction to positively charged surfaces. mdpi.comscielo.br The degree of sulfonation is therefore a crucial parameter; a higher degree of sulfonation can enhance adsorption on certain substrates. scielo.br Phenolic and carboxylic groups also contribute to the surface charge, particularly as the pH of the solution changes. researchgate.net The presence of these polar functional groups allows for strong interactions with polar surfaces. mdpi.com Furthermore, the aromatic rings in the lignin backbone can participate in π-π interactions, which can also contribute to the adsorption process, especially on aromatic surfaces. lignosulfonate.comresearchgate.net

Aggregation and Self-Association Behavior

Lignosulfonates, including magnesium lignosulfonate, exhibit a tendency to aggregate or self-associate in aqueous solutions. mst.edumdpi.com This behavior is driven by a combination of hydrophobic interactions, electrostatic interactions, and hydrogen bonding. lignosulfonate.com

The aggregation process is influenced by several factors, including lignosulfonate concentration, pH, temperature, and the presence of other electrolytes. lignosulfonate.com As the concentration of lignosulfonate or an added electrolyte increases, the ionic strength of the solution rises. lignosulfonate.com This increased ionic strength can shield the electrostatic repulsion between the anionic groups on the lignosulfonate molecules, allowing hydrophobic interactions to become more dominant and promoting aggregation. lignosulfonate.com

The geometry of the resulting aggregates is a subject of ongoing research, with some studies suggesting nearly spherical structures, while others propose a more open, hollow configuration. mdpi.comlignosulfonate.comnih.gov The aggregation process is dynamic and can be influenced by the specific preparation methods and the origin of the lignosulfonate sample. mdpi.comlignosulfonate.com The formation of these aggregates can be detected by various techniques, including dynamic light scattering and fluorescence spectroscopy. researchgate.netnih.gov

Influence of Ionic Strength and pH

At low ionic strength and neutral pH, the lignosulfonate molecule tends to be in an expanded state. This is due to electrostatic repulsion between the negatively charged sulfonate (–SO₃⁻) and carboxylate (–COO⁻) groups along the polymer backbone. researchgate.net As the ionic strength of the solution increases, for instance through the addition of salts, this electrostatic repulsion is diminished. The added cations create a shielding effect around the anionic groups, reducing their mutual repulsion and causing the polymer to adopt a more coiled or compact conformation. mdpi.comresearchgate.net This reduction in electrostatic repulsion can also facilitate aggregation. researchgate.netnih.gov

The pH of the solution has a profound effect on the degree of ionization of the functional groups on the lignosulfonate molecule. The sulfonic acid groups are strongly acidic and remain ionized (negatively charged) over a wide pH range, typically above pH 2. mdpi.com Carboxylic acid groups are weaker and ionize at a pH of approximately 3 to 4. researchgate.net Phenolic hydroxyl groups are the least acidic and will only become significantly ionized at a pH around 9 to 10. mdpi.comresearchgate.net

The interplay between pH and ionic strength is crucial. At any given pH, an increase in ionic strength will moderate the effects of electrostatic repulsion. For example, at a high pH where many functional groups are ionized, the addition of salt can still induce a more compact conformation and promote aggregation by shielding these charges.

Table 1: Influence of pH on the Functional Groups and General Behavior of this compound in Aqueous Solution

| pH Range | State of Functional Groups | Expected Polymer Conformation | General Behavior |

|---|---|---|---|

| < 3 | Sulfonate groups ionized (-SO₃⁻) Carboxylic and phenolic groups mostly protonated (-COOH, -OH) | Highly compact / collapsed | Potential for precipitation due to low overall charge. mdpi.com |

| 3 - 8 | Sulfonate and carboxylic groups ionized (-SO₃⁻, -COO⁻) Phenolic groups mostly protonated (-OH) | Partially expanded | Soluble, with conformation sensitive to ionic strength. |

| > 9 | Sulfonate, carboxylic, and phenolic groups ionized (-SO₃⁻, -COO⁻, -O⁻) | Highly expanded | Increased electrostatic repulsion, potential for disaggregation. mdpi.com |

Hydrophobic Interactions

While electrostatic interactions play a dominant role in the behavior of magnesium lignosulfonate, hydrophobic interactions are also a key driving force, particularly in the process of self-association and aggregation. mdpi.com Lignosulfonates are amphiphilic molecules, possessing both hydrophilic (sulfonate, carboxylate, and hydroxyl groups) and hydrophobic (the aromatic lignin backbone) regions. researchgate.net

In an aqueous environment, these molecules tend to arrange themselves to minimize the unfavorable contact between their hydrophobic parts and water. This leads to intermolecular associations, where the hydrophobic aromatic regions are oriented towards the core of an aggregate, while the hydrophilic sulfonate and other polar groups remain on the exterior, interacting with the surrounding water. nih.gov This self-association can occur even at low concentrations.

Research on lignosulfonates, including magnesium lignosulfonate, indicates that they are prone to forming aggregates in aqueous solutions. researchgate.net This aggregation is facilitated by π-π stacking interactions between the phenolic moieties of the lignin backbone. researchgate.net Magnesium lignosulfonate is thought to be particularly susceptible to aggregation due to its ability to form extensive hydration spheres, which can support hydrogen bonding as an additional mechanism for lignosulfonate-lignosulfonate association. researchgate.net

The balance between electrostatic and hydrophobic forces is critical. As discussed, increasing the ionic strength or decreasing the pH reduces the electrostatic repulsion between lignosulfonate molecules. This lowering of the electrostatic barrier allows the shorter-range hydrophobic attractive forces to become more dominant, leading to enhanced aggregation. mdpi.comlignincorp.comnih.gov

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to study the amphiphilic and hydrophobic properties of lignosulfonates. mdpi.com In HIC, molecules are separated based on their hydrophobicity. The lignosulfonate is adsorbed onto a weakly hydrophobic stationary phase in the presence of a high concentration of salt. The salt enhances the hydrophobic interactions between the lignosulfonate and the stationary phase. Subsequently, the concentration of the salt is gradually decreased, which weakens the hydrophobic interactions and allows the lignosulfonate molecules to elute. More hydrophobic lignosulfonate fractions will interact more strongly with the stationary phase and thus require a greater reduction in salt concentration to be eluted. mdpi.com This technique has been instrumental in demonstrating the heterogeneity in the hydrophobic character within a given lignosulfonate sample. mdpi.com

Table 2: Factors Influencing Hydrophobic Interactions and Aggregation of this compound

| Factor | Effect on System | Impact on Hydrophobic Interactions | Resulting Behavior |

|---|---|---|---|

| Increasing Lignosulfonate Concentration | Higher probability of intermolecular contact. | Favors association of hydrophobic regions. | Increased aggregation. |

| Increasing Ionic Strength | Shielding of negative charges, reducing electrostatic repulsion. mdpi.com | Hydrophobic attractive forces become more dominant. mdpi.comlignincorp.com | Enhanced aggregation. nih.gov |

| Decreasing pH | Protonation of carboxylate and phenolic groups, reducing overall negative charge. researchgate.net | Lower electrostatic barrier allows hydrophobic regions to associate. mdpi.com | Promotes aggregation and potential precipitation. mdpi.com |

| Presence of Divalent Cations (Mg²⁺) | Can form bridges between anionic groups and is noted for forming large hydration spheres. researchgate.net | May enhance aggregation through hydrogen bonding and charge neutralization. researchgate.net | Particularly prone to aggregation. researchgate.net |

Interactions with Specific Material Systems

Cementitious Systems Research

Lignosulfonic acid, magnesium salt, commonly referred to as magnesium lignosulfonate (Mg-LS), is a significant chemical admixture in the concrete industry. ligninchina.comscielo.br Derived from the sulfite (B76179) pulping process of wood, this water-soluble, anionic polyelectrolyte is utilized primarily as a water-reducing agent and plasticizer to enhance the properties of fresh and hardened concrete. ligninchina.comscielo.br Its interaction with cementitious systems is complex, influencing hydration kinetics, workability, and the development of the concrete's microstructure. scielo.br

The addition of magnesium lignosulfonate to cement paste significantly affects the chemical reactions that govern the transformation from a fluid slurry to a solid, hardened material. This influence is primarily characterized by a delay in the hydration process, interaction with the primary cement minerals, and an altered formation of key hydration products. scielo.brscielo.br

Magnesium lignosulfonate functions as a set retarder, delaying the setting time of concrete. ligninchina.comgreenagrochem.com This retarding effect is beneficial in specific applications, such as for large concrete pours or in hot weather conditions, where extended workability is required. ligninchina.com The intensity of the delay is proportional to the dosage of the lignosulfonate added. scielo.br

The retardation mechanism is linked to the adsorption of lignosulfonate molecules onto the surface of cement particles and the newly forming hydration products. scielo.br This adsorption creates a barrier layer that is less permeable to water, which hinders and delays further hydration. scielo.br Studies have shown that magnesium lignosulfonate exhibits a more pronounced retarding effect compared to sodium lignosulfonate (Na-LS). scielo.br This difference has been attributed, in part, to the higher sugar content that can be present in some magnesium lignosulfonate formulations, as sugars are known to delay the hydration of cement phases. scielo.brscielo.br For instance, one study found that Mg-LS was more suitable as a water-reducing retarder admixture, while Na-LS was more appropriate as a standard water-reducer. scielo.br

The primary minerals in Portland cement that are affected by lignosulfonates are tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A). scielo.brresearchgate.net Lignosulfonates adsorb strongly onto the surface of C₃A. scielo.br This interaction can reduce the amount of lignosulfonate available in the pore solution to inhibit the hydration of C₃S, which is the main contributor to the strength development of concrete. scielo.br

However, the primary retarding action of lignosulfonates is considered to be their effect on C₃S hydration, which extends the dormant period of the cement. scielo.br The adsorption of the anionic lignosulfonate molecules, through their sulfonate and hydroxyl groups, coats the calcium-silicate-hydrate (C-S-H) gel as it forms. scielo.br This coating impedes water access and slows down the dissolution of the silicate phases (C₃S and C₂S). scielo.br Research comparing magnesium and sodium lignosulfonates showed that at higher dosages, Mg-LS caused a more significant delay in the dissolution of C₃S, C₂S, C₃A, and C₄AF (tetracalcium aluminoferrite) than Na-LS. scielo.br

Conversely, the formation of portlandite (calcium hydroxide (B78521), Ca(OH)₂), which is primarily a product of C₃S hydration, is delayed. scielo.br The slower quantitative evolution of portlandite in the presence of lignosulfonates is direct evidence of the retardation of silicate hydration. scielo.br This delay in portlandite formation corresponds with the extended setting times observed in calorimetry tests. scielo.br

The type of cation (Mg²⁺, Na⁺, Ca²⁺) associated with the lignosulfonate molecule plays a role in its performance within the cementitious system, although the cement's own composition can sometimes have a more significant impact. researchgate.netbohrium.com

Magnesium lignosulfonate (Mg-LS) often demonstrates a stronger retarding effect compared to its sodium counterpart. scielo.brscielo.br The divalent magnesium ion (Mg²⁺) in Mg-LS enhances its chelating properties and thermal stability, which can be advantageous in high-temperature concreting applications. ligninchina.com

Sodium lignosulfonate (Na-LS) , containing a monovalent sodium ion (Na⁺), tends to have slightly higher solubility and is suitable for a broader pH range, particularly in more alkaline conditions. ligninchina.com

Calcium lignosulfonate (Ca-LS) has also been studied extensively. Some research suggests that Ca-LS can provide the highest water reduction capacity among the common lignosulfonate salts. researchgate.net However, other studies have found little significant difference in the retarding effect on Portland cement hydration between calcium and sodium lignosulfonates. researchgate.net

The interaction is complex; for example, while one study noted differences between low-sugar sodium and calcium lignosulfonates in pure C₃A-gypsum pastes, these differences were not considerable in cementitious pastes. scielo.br This highlights the competitive and multifaceted nature of the interactions between the admixture, the various clinker phases, and the associated cation.

Magnesium lignosulfonate is classified as a water-reducing admixture, or plasticizer, because of its ability to increase the workability and flow of fresh concrete at a given water-cement ratio, or to maintain workability while reducing the amount of mix water. ligninchina.comgreenagrochem.comitswatergroup.com Water reduction typically ranges from 8% to 15%. ligninchina.comgreenagrochem.com This effect leads to a denser, less porous hardened concrete with improved strength and durability. ligninchina.comlignincorp.com

The mechanism of action is based on physicochemical surface phenomena: